molecular formula C13H23N3O B13427667 (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Katalognummer: B13427667
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: RLHFBXPNYFHBHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound characterized by a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isobutyl Group: The isobutyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Introduction of Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction.

    Addition of Methanol Group: The final step involves the addition of a methanol group, which can be achieved through a reduction reaction using a suitable reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a different substitution pattern on the pyrazole ring.

    (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness: (1-isobutyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group also provides a site for further functionalization, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H23N3O

Molekulargewicht

237.34 g/mol

IUPAC-Name

[2-(2-methylpropyl)-5-piperidin-2-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C13H23N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h7,10,12,14,17H,3-6,8-9H2,1-2H3

InChI-Schlüssel

RLHFBXPNYFHBHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=CC(=N1)C2CCCCN2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.